4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole
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Description
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H17ClN2 and its molecular weight is 296.8. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Analysis
Research on NH-pyrazoles, which are structurally related to 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole, has revealed significant insights into their tautomerism. The study of these compounds by X-ray crystallography and NMR spectroscopy provides detailed information on their structures in solid state and solution, illustrating the complex pattern of hydrogen bonds and the stabilization of specific tautomers (Cornago et al., 2009).
Synthesis and Material Properties
The synthesis of 4-(alkyl)pyrazoles has been developed through a two-step method, showcasing their potential in material science. For example, the study on silver(I) complexes of these pyrazoles demonstrates their application in forming novel structures with unique properties (Reger et al., 2003).
Fluorescence and Optoelectronic Applications
Research on 1,3,5-triaryl-2-pyrazolines, derivatives of pyrazole compounds, has shown that they possess fluorescence properties. This finding is crucial for their application in optoelectronic devices and as fluorescent markers in various scientific studies (Hasan et al., 2011).
Antimicrobial Activity
Linked heterocyclic compounds containing the pyrazole-pyrimidine-thiazolidin-4-one structure have been synthesized and shown to exhibit significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in the development of new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Molecular Docking and Biological Activity
The antimicrobial potential and molecular docking analysis of certain pyrazole derivatives have been explored, indicating their effectiveness against specific microorganisms. This research underscores the importance of structural design in enhancing biological activity and provides a basis for further drug development (Sivakumar et al., 2020).
Properties
IUPAC Name |
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGNJBFKJRMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.